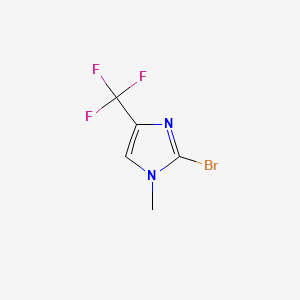
2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole typically involves the bromination of 1-methyl-4-(trifluoromethyl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe or ligand in biological studies to investigate enzyme functions and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity towards the target molecules. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 1-Bromo-2-methyl-4-(trifluoromethyl)benzene
- 2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene
- 1-Bromo-4-(trifluoromethyl)benzene
Uniqueness
2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties
生物活性
2-Bromo-1-methyl-4-(trifluoromethyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, characterized by its unique structure that includes both bromine and trifluoromethyl groups. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C4H2BrF3N2
- Molecular Weight : Approximately 305.09 g/mol
- Structure : The presence of the bromine atom and the trifluoromethyl group contributes significantly to its chemical reactivity and biological activity.
Biological Activities
Research has identified various biological activities associated with imidazole derivatives, including this compound. These activities encompass:
- Antimicrobial Activity : Imidazole derivatives have shown significant antibacterial properties against various bacterial strains. For instance, studies have demonstrated that certain imidazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Some derivatives have been investigated for their potential in cancer treatment. The mechanism often involves targeting specific pathways in cancer cells, leading to reduced proliferation .
- Antifungal and Antiviral Properties : Compounds within this class have also been noted for their antifungal and antiviral activities, which are critical in developing new therapeutic agents against resistant strains of pathogens .
Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is heavily influenced by their structural features. For example, the introduction of electron-withdrawing groups like trifluoromethyl can enhance the potency of these compounds. A comparative analysis of similar compounds is provided in the table below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole | Similar bromine and trifluoromethyl group | Different biological activity profile |
| 2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole | Similar imidazole core with different substitutions | Distinct reactivity due to position change |
| 1-Methyl-4-(trifluoromethyl)-1H-imidazole | Lacks bromine substituent | Different biological profile due to missing halogen |
Antibacterial Activity Study
A notable study evaluated the antibacterial efficacy of various imidazole derivatives, including this compound. Using the disk diffusion method against clinical strains of Helicobacter pylori, it was found that certain derivatives exhibited inhibition zones comparable to established antibiotics .
Antitumor Efficacy
In another investigation, imidazole derivatives were tested for their antitumor properties against several cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced cytotoxicity compared to their non-substituted counterparts, suggesting a potential pathway for developing new anticancer drugs .
特性
分子式 |
C5H4BrF3N2 |
|---|---|
分子量 |
229.00 g/mol |
IUPAC名 |
2-bromo-1-methyl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H4BrF3N2/c1-11-2-3(5(7,8)9)10-4(11)6/h2H,1H3 |
InChIキー |
LOEUJBDJSWWJPA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















